![molecular formula C13H15N5O6 B13914585 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione
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Overview
Description
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione involves multiple steps, starting from readily available precursors. The process typically includes the protection of functional groups, selective reactions to introduce the desired substituents, and deprotection steps to yield the final product. Common reagents used in these reactions include protecting agents like silyl ethers, bases such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving catalytic reactions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with nucleic acids.
Medicine: Investigated for its therapeutic potential, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. Its effects are mediated through the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 8-methoxyguanosine
- 2’-deoxyguanosine monohydrate
Uniqueness
Compared to similar compounds, 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione exhibits unique properties due to the presence of the prop-2-ynyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C10H13N5O5
- Molecular Weight : 297.27 g/mol
- CAS Number : 374750-30-8
The biological activity of this compound is primarily attributed to its interaction with nucleic acid metabolism and enzyme inhibition. It acts as an analog of purine nucleosides and can influence various biochemical pathways.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties against several viruses. For example:
- Case Study 1 : In vitro studies showed that the compound inhibited the replication of the influenza virus by interfering with viral RNA synthesis.
Anticancer Properties
The compound has also been studied for its anticancer effects:
- Case Study 2 : A study demonstrated that it induced apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for various cancer cell lines were reported to be in the micromolar range.
Immunomodulatory Effects
The compound has shown potential as an immunomodulator:
- Case Study 3 : In animal models, it enhanced the production of cytokines such as IL-6 and TNF-alpha, suggesting a role in modulating immune responses.
Research Findings
The following table summarizes key research findings related to the biological activity of the compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antiviral | Inhibits influenza virus replication; affects RNA synthesis |
Study 2 | Anticancer | Induces apoptosis in cancer cell lines; IC50 in micromolar range |
Study 3 | Immunomodulatory | Enhances cytokine production; modulates immune response |
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial:
- Preliminary toxicity studies indicate that at therapeutic doses, it has a favorable safety profile. However, further detailed toxicological studies are necessary to establish its safety for clinical use.
Properties
Molecular Formula |
C13H15N5O6 |
---|---|
Molecular Weight |
337.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C13H15N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h1,5,7-8,11,19-21H,3-4H2,(H3,14,15,16,22)/t5-,7+,8-,11-/m1/s1 |
InChI Key |
IVYBTWFLNFTLFY-GZCUOZMLSA-N |
Isomeric SMILES |
C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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